

Physical and chemical properties of 3,3-Dimethylbutanenitrile

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Compound of Interest

Compound Name: *3,3-Dimethylbutanenitrile*

Cat. No.: *B1195502*

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An In-depth Technical Guide on the Physical and Chemical Properties of **3,3-Dimethylbutanenitrile**

Introduction

3,3-Dimethylbutanenitrile, also known by its synonym *tert-Butylacetonitrile*, is an organic compound featuring a nitrile functional group attached to a neopentyl framework.^[1] Its unique structure, characterized by a sterically hindered *t*-butyl group adjacent to the cyanomethyl moiety, imparts specific physical and chemical properties that make it a compound of interest in organic synthesis. It serves as an intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals.^[1] This document provides a comprehensive overview of its known physical and chemical characteristics, supported by available data and generalized experimental protocols relevant to its analysis.

Chemical Identity

Identifier	Value
IUPAC Name	3,3-dimethylbutanenitrile
Synonyms	tert-Butylacetonitrile, 3,3-Dimethylbutyronitrile
CAS Number	3302-16-7 [1] [2] [3]
Molecular Formula	C ₆ H ₁₁ N [1] [2] [4] [5]
Molecular Weight	97.16 g/mol [1] [4]
SMILES	CC(C)(C)CC#N [1] [4]
InChI Key	XFOWYEKVIRMOBI-UHFFFAOYSA-N [2] [4]

Physical Properties

3,3-Dimethylbutanenitrile is typically a colorless liquid or low-melting solid at room temperature with a characteristic odor.[\[1\]](#) Its solubility is limited in water due to its hydrophobic carbon chain but is soluble in common organic solvents.[\[1\]](#)

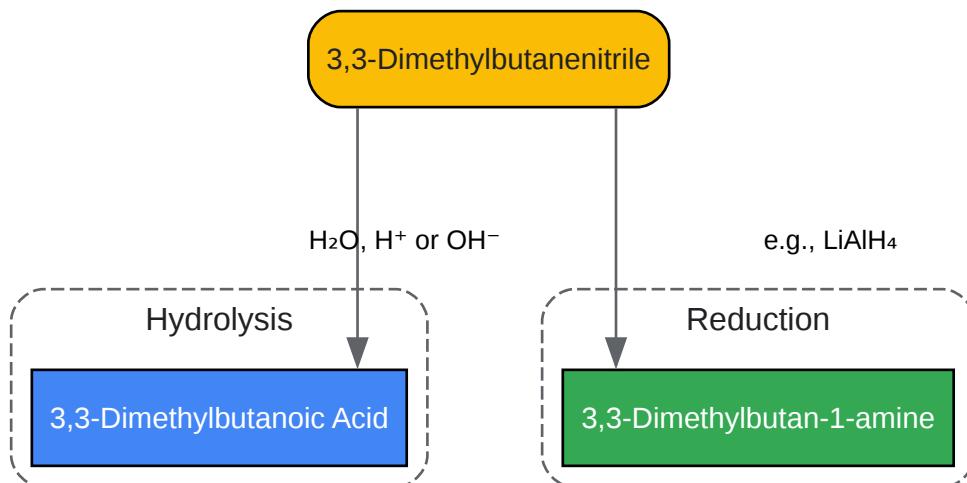
Property	Value	Reference(s)
Melting Point	305.7 K (32.55 °C)	[6]
Boiling Point	106 °C	[4]
Appearance	Colorless liquid or solid	[1]
Hydrogen Bond Donors	0	[7]
Hydrogen Bond Acceptors	1	[7]
Rotatable Bond Count	1	[7]

Chemical Properties and Reactivity

The chemical behavior of **3,3-Dimethylbutanenitrile** is dominated by the reactivity of the nitrile group (-C≡N). This functional group allows the molecule to participate in a variety of organic reactions, most notably nucleophilic additions and hydrolysis.[\[1\]](#)

- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds first to the corresponding amide (3,3-dimethylbutanamide) and, upon further reaction, to the carboxylic acid (3,3-dimethylbutanoic acid) with the liberation of ammonia.[8]
- Reduction: The nitrile group can be reduced to a primary amine (3,3-dimethylbutan-1-amine). This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH_4).[8]

The compound is a flammable liquid and vapor.[9] In case of fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NO_x), and hydrogen chloride gas may be produced.[10]



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Caption: Key chemical reactions of **3,3-Dimethylbutanenitrile**.

Spectroscopic Data (Predicted)

While specific experimental spectra for **3,3-Dimethylbutanenitrile** are not readily available, its characteristic structural features allow for the prediction of its spectral properties.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A sharp singlet integrating to 9H around 1.0 ppm, corresponding to the nine equivalent protons of the tert-butyl group.- A singlet integrating to 2H further downfield, corresponding to the methylene (-CH₂-) protons adjacent to the nitrile group.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the nitrile carbon (-C≡N) around 120 ppm.- A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- A signal for the methylene carbon (-CH₂-).
IR Spectroscopy	<ul style="list-style-type: none">- A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.- C-H stretching bands just below 3000 cm⁻¹ for the alkyl groups.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z = 97.- A prominent fragment at m/z = 57, corresponding to the loss of the cyanomethyl group and formation of the stable tert-butyl cation ([M-40]⁺).

Experimental Protocols

Detailed experimental protocols for **3,3-Dimethylbutanenitrile** are not widely published. However, standard methodologies for characterizing similar organic compounds are applicable.

1. Determination of Melting Point

- Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.
- Methodology:

- A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.
- The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated Mel-Temp device).
- The sample is heated slowly (1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid drop appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting point is reported as the range T_1-T_2 .

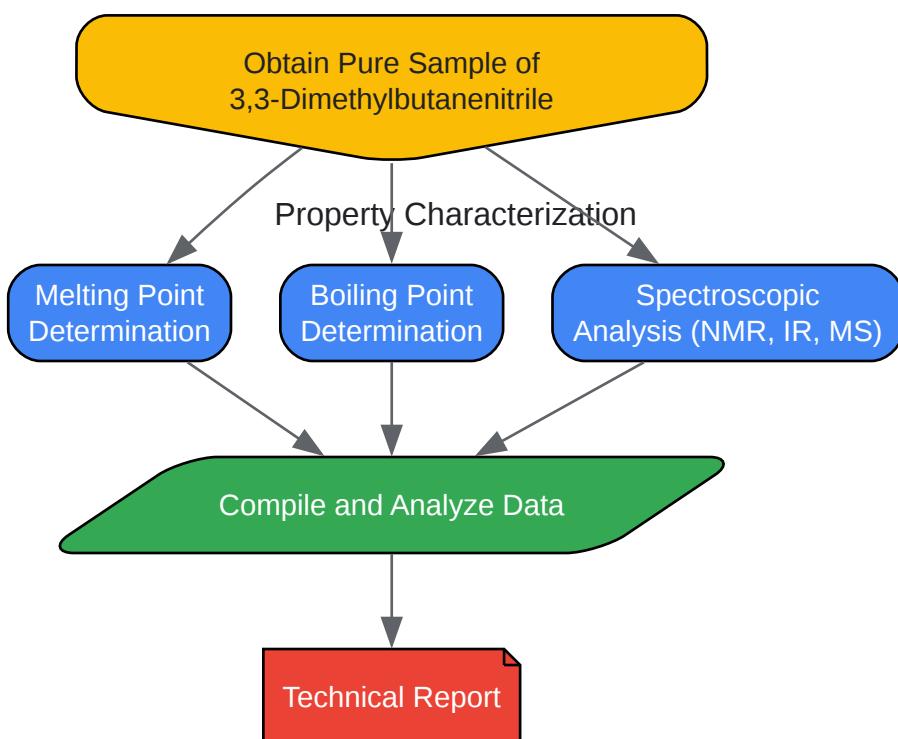
2. Determination of Boiling Point

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a standard boiling point, this is atmospheric pressure.
- Methodology (Distillation):
 - The liquid sample (a few mL) is placed in a round-bottom flask with a boiling chip.
 - A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is placed such that the top of the bulb is level with the side arm of the distillation head.
 - The flask is heated gently.
 - The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

3. Nitrile Hydrolysis (General Protocol)

- Principle: The carbon-nitrogen triple bond is cleaved by the addition of water under reflux with a strong acid or base.
- Methodology (Acid-Catalyzed):

- **3,3-Dimethylbutanenitrile** is added to an excess of aqueous sulfuric acid (e.g., 50% H₂SO₄).
- The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is cooled and poured over ice.
- The resulting carboxylic acid product is extracted with an organic solvent (e.g., diethyl ether).
- The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified.



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Caption: General workflow for physical property determination.

Safety and Handling

3,3-Dimethylbutanenitrile is a hazardous substance that requires careful handling in a controlled laboratory environment.[1]

- Hazards:

- Physical: Flammable liquid and vapor.[9]
- Health: Fatal if swallowed.[9] Toxic in contact with skin or if inhaled.[9] May cause respiratory irritation.[10] There is a risk of aspiration, which may be fatal if the substance is swallowed and enters the airways.[9]

- Precautions:

- Handle only in a well-ventilated area, preferably a chemical fume hood.[9]
- Keep away from heat, sparks, open flames, and hot surfaces.[9]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
- Avoid breathing vapors or mist.[9]
- Wash hands thoroughly after handling.[9]

- First Aid:

- If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9][11]
- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]
- In Case of Eye Contact: Rinse cautiously with water for several minutes.[10]

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